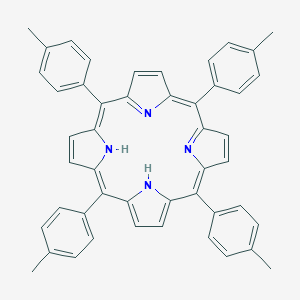

5,10,15,20-Tetrakis(p-tolyl)porphyrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQNUQLWBBZIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-51-6 | |

| Record name | 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,10,15,20-Tetrakis(p-tolyl)porphyrin, a symmetrically substituted porphyrin of significant interest in various scientific fields, including medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data for this compound.

Introduction

This compound, often abbreviated as H₂TTP or TPP(p-CH₃)₄, is a synthetic porphyrin characterized by four p-tolyl groups at the meso positions of the porphyrin macrocycle. Its structural rigidity, aromaticity, and ability to chelate various metal ions make it a versatile molecule for a wide range of applications. These include its use as a photosensitizer in photodynamic therapy, a catalyst in organic reactions, and a component in the development of novel materials. The synthesis of this and other tetraphenylporphyrins is typically achieved through the condensation of pyrrole with the corresponding aldehyde.

Synthetic Methodologies

The synthesis of this compound primarily relies on two well-established methods: the Adler-Longo method and the Lindsey synthesis. Both methods involve the acid-catalyzed condensation of pyrrole with p-tolualdehyde.

Adler-Longo Method: This method involves a one-pot reaction where pyrrole and p-tolualdehyde are refluxed in a high-boiling carboxylic acid, typically propionic acid, which also acts as the acid catalyst. The reaction is carried out in the presence of air, which serves as the oxidant to convert the intermediate porphyrinogen to the final porphyrin. While synthetically straightforward, this method often requires high temperatures and can lead to the formation of tarry byproducts, making purification challenging.

Lindsey Synthesis: The Lindsey synthesis is a two-step, one-flask procedure that offers milder reaction conditions and often results in higher yields of the pure product. The first step involves the acid-catalyzed condensation of pyrrole and p-tolualdehyde at room temperature in a chlorinated solvent, such as dichloromethane (DCM), to form the porphyrinogen intermediate. The reaction is typically carried out under an inert atmosphere to prevent premature oxidation. In the second step, an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to convert the porphyrinogen to the desired porphyrin.

Data Presentation

Reactant and Product Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Pyrrole | C₄H₅N | 67.09 | Colorless to pale yellow liquid |

| p-Tolualdehyde | C₈H₈O | 120.15 | Colorless liquid |

| This compound | C₄₈H₃₈N₄ | 670.86 | Purple solid |

Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength (nm) / Chemical Shift (ppm) |

| UV-Vis (in CHCl₃) | Soret Band: 420 |

| Q-Bands: 515, 550, 590, 650[1] | |

| ¹H NMR (in CDCl₃) | β-pyrrolic protons: ~8.8 ppm (s, 8H) |

| Aromatic protons (ortho to porphyrin): ~8.1 ppm (d, 8H) | |

| Aromatic protons (meta to porphyrin): ~7.5 ppm (d, 8H) | |

| Methyl protons: ~2.7 ppm (s, 12H) | |

| NH protons: ~-2.8 ppm (s, 2H) |

Experimental Protocols

Adler-Longo Synthesis of this compound

Materials:

-

p-Tolualdehyde

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Methanol

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 50 mL for a 20 mmol scale reaction).

-

Add p-tolualdehyde (1.0 eq) to the propionic acid and heat the mixture to reflux.

-

In a separate beaker, dissolve freshly distilled pyrrole (1.0 eq) in a small amount of propionic acid.

-

Add the pyrrole solution dropwise to the refluxing p-tolualdehyde solution over 15-20 minutes.

-

Continue to reflux the reaction mixture for 30 minutes. The solution will turn dark and opaque.

-

Allow the reaction mixture to cool to room temperature.

-

Cool the mixture in an ice bath or refrigerator for at least one hour to facilitate precipitation of the product.

-

Collect the purple crystalline solid by vacuum filtration and wash thoroughly with hot methanol to remove residual propionic acid and other impurities.

-

Air-dry the crude product.

-

Further purification can be achieved by column chromatography.

Lindsey Synthesis of this compound

Materials:

-

p-Tolualdehyde

-

Pyrrole (freshly distilled)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Hexane

-

Chloroform or Dichloromethane

Procedure:

-

To a large round-bottom flask, add anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The reaction is performed under high dilution, so a large volume of solvent is required (e.g., 1 L for a 10 mmol scale reaction).

-

Add p-tolualdehyde (1.0 eq) and freshly distilled pyrrole (1.0 eq) to the DCM and stir until dissolved.

-

Add the acid catalyst, either trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), to the solution. The amount of catalyst is crucial and should be optimized.

-

Stir the reaction mixture at room temperature for 1-2 hours in the dark. The reaction progress can be monitored by the appearance of the porphyrinogen intermediate, which is colorless.

-

After the condensation is complete, add the oxidizing agent, DDQ or p-chloranil (approximately 3 eq relative to pyrrole), to the reaction mixture.

-

Stir the mixture at room temperature for an additional 1-2 hours. The solution will turn a deep purple color as the porphyrin is formed.

-

Quench the reaction by adding a small amount of triethylamine (TEA) to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Purification by Column Chromatography

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Dissolve the crude porphyrin in a minimal amount of chloroform or dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system. A common system is a gradient of chloroform or dichloromethane in hexane.

-

The first fraction to elute is typically unreacted aldehyde. The desired porphyrin will move down the column as a distinct purple band.

-

Collect the purple fractions and combine them.

-

Evaporate the solvent to obtain the purified this compound as a crystalline solid.

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification of the target porphyrin.

References

An In-depth Technical Guide to the Molecular Structure of 5,10,15,20-Tetrakis(p-tolyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H₂TTP). This synthetic porphyrin, with its unique electronic and photophysical characteristics, is a significant compound in various research fields, including photodynamic therapy, catalysis, and materials science.

Molecular Structure and Properties

This compound is a large, aromatic macrocycle composed of four pyrrole rings linked by four methine bridges. At the meso positions of this tetrapyrrolic core are four p-tolyl substituents. The central cavity of the porphyrin can coordinate with a wide variety of metal ions. The free-base form contains two hydrogen atoms in the core.

The molecular structure of H₂TTP gives rise to its characteristic deep purple color and its notable electronic absorption and emission properties. The extended π-conjugated system is responsible for its intense absorption in the visible region of the electromagnetic spectrum.

Key Molecular Identifiers and Properties:

| Property | Value |

| Chemical Formula | C₄₈H₃₈N₄ |

| Molecular Weight | 670.86 g/mol |

| CAS Number | 14527-51-6 |

| Appearance | Purple solid |

| Melting Point | >300 °C |

Synthesis of this compound

The synthesis of H₂TTP is most commonly achieved through a condensation reaction between pyrrole and p-tolualdehyde. The Lindsey synthesis is a widely adopted method that offers good yields under relatively mild conditions. An alternative is the Adler-Longo method, which is a one-pot synthesis carried out at a higher temperature.

Experimental Protocol: Lindsey Synthesis

The Lindsey synthesis is a two-step, one-flask reaction that involves the acid-catalyzed condensation of pyrrole and an aldehyde to form the porphyrinogen, followed by oxidation to the porphyrin.

Materials:

-

Pyrrole, freshly distilled

-

p-Tolualdehyde

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

Condensation: A solution of p-tolualdehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in anhydrous dichloromethane is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid or boron trifluoride etherate, is added to the solution. The reaction mixture is stirred at room temperature in the dark for a designated period, typically several hours, to allow for the formation of the porphyrinogen.

-

Oxidation: An oxidizing agent, such as DDQ or p-chloranil (typically 0.75 equivalents), is added to the reaction mixture to oxidize the porphyrinogen to the corresponding porphyrin. The solution will turn a deep purple color. The mixture is stirred for an additional period to ensure complete oxidation.

-

Purification:

-

The reaction mixture is first neutralized with a base like triethylamine.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, typically using a solvent system such as dichloromethane/hexane.

-

The purple fraction containing the desired porphyrin is collected.

-

The solvent is evaporated, and the resulting solid is washed with a solvent in which the porphyrin is sparingly soluble, such as methanol, to remove any remaining impurities.

-

The purified this compound is then dried under vacuum.

-

Spectroscopic and Physicochemical Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

UV-Visible Spectroscopy

The electronic absorption spectrum of H₂TTP in a non-coordinating solvent like dichloromethane is characterized by an intense Soret band (or B band) in the near-UV region and four weaker Q-bands in the visible region.

UV-Visible Absorption Data (in CH₂Cl₂):

| Band | Wavelength (λmax, nm) |

| Soret Band | ~418 |

| Q-Band I | ~515 |

| Q-Band II | ~550 |

| Q-Band III | ~590 |

| Q-Band IV | ~650 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of H₂TTP provides information about the vibrational modes of its functional groups.

Key FT-IR Vibrational Frequencies (in KBr):

| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) |

| ~3315 | N-H stretch |

| ~3020 | Aromatic C-H stretch |

| ~2920 | Methyl C-H stretch (asymmetric) |

| ~2860 | Methyl C-H stretch (symmetric) |

| ~1595 | Aromatic C=C stretch |

| ~1470 | Pyrrole ring vibration |

| ~965 | Pyrrole N-H wag |

| ~800 | C-H out-of-plane bend (p-substituted phenyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of H₂TTP. The high degree of symmetry in the molecule simplifies its NMR spectra.

¹H NMR Chemical Shifts (in CDCl₃, representative values):

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| β-pyrrolic H | ~8.8 | s |

| o-phenyl H | ~8.1 | d |

| m-phenyl H | ~7.5 | d |

| p-methyl H | ~2.7 | s |

| N-H | ~-2.8 | s (broad) |

¹³C NMR Chemical Shifts (in CDCl₃, representative values):

| Carbon | Chemical Shift (δ, ppm) |

| α-pyrrolic C | ~145 |

| β-pyrrolic C | ~131 |

| meso C | ~120 |

| ipso-phenyl C | ~139 |

| o-phenyl C | ~134 |

| m-phenyl C | ~127 |

| p-phenyl C | ~137 |

| p-methyl C | ~21 |

Photophysical Properties

While specific photophysical data for H₂TTP can vary with the solvent and measurement conditions, related tetraphenylporphyrins exhibit characteristic fluorescence properties. For instance, a similar compound, 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin, has a reported fluorescence quantum yield (Φf) of approximately 0.12 in methanol. The fluorescence quantum yield of carbon dots derived from H₂TTP has been reported to be as high as 38.85%.[1]

Applications in Research and Development

This compound and its derivatives are extensively studied for a variety of applications, leveraging their unique properties:

-

Photodynamic Therapy (PDT): As photosensitizers, these porphyrins can be activated by light of a specific wavelength to produce reactive oxygen species, which can induce cell death in cancerous tissues.[2][3]

-

Catalysis: The metalated forms of H₂TTP are effective catalysts for various organic reactions, including oxidations and reductions.[4]

-

Solar Energy Conversion: Their strong light absorption in the visible spectrum makes them suitable as sensitizers in dye-sensitized solar cells.[4]

-

Sensing: The changes in their optical properties upon binding to specific analytes allow for their use in chemical sensors.[3]

-

Advanced Materials: These porphyrins are being explored as components in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[3]

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the many promising applications of this versatile molecule.

References

- 1. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. calpaclab.com [calpaclab.com]

photophysical properties of 5,10,15,20-Tetrakis(p-tolyl)porphyrin

An In-Depth Technical Guide on the Photophysical Properties of 5,10,15,20-Tetrakis(p-tolyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TTPP), a synthetic free-base porphyrin, is a molecule of significant interest across various scientific disciplines, including photodynamic therapy (PDT), solar energy conversion, and catalysis.[1][2] Its robust tetrapyrrolic macrocycle, functionalized with four p-tolyl groups at the meso positions, imparts unique and tunable photophysical properties. This technical guide provides a comprehensive overview of these properties, detailing the molecule's electronic absorption and emission characteristics, fluorescence quantum yield, and excited-state dynamics. Furthermore, it outlines the standardized experimental protocols for the characterization of these properties, aimed at providing researchers and professionals with the foundational knowledge required for its application.

Synthesis and Structure

TTPP is a symmetric porphyrin commonly synthesized via the condensation of p-tolualdehyde with pyrrole. The most common synthetic routes are based on the methods developed by Lindsey or Rothemund, which involve reacting the precursors in an acidic medium, followed by oxidation.[3][4]

-

Reactants : Pyrrole and p-tolualdehyde (4-methylbenzaldehyde).

-

Solvent/Catalyst : Typically propionic acid or a mixture of solvents like xylene with an acid catalyst.[5][6]

-

Procedure : The reactants are refluxed for a set period, during which the tetraphenylporphyrinogen is formed. This intermediate is then oxidized (often by exposure to air) to yield the final conjugated porphyrin macrocycle.[4]

-

Purification : The crude product, a purple solid, is typically purified by filtration and washing, followed by column chromatography.[7]

The resulting structure, C₄₈H₃₈N₄, features a planar porphyrin core with four tolyl groups attached at the meso-positions (5, 10, 15, and 20). These peripheral groups influence the molecule's solubility and electronic properties.

Core Photophysical Properties

The photophysical behavior of TTPP is governed by the extensive π-conjugated system of the porphyrin macrocycle. This leads to strong absorption in the visible and near-UV regions and characteristic fluorescence emission.

Electronic Absorption

Like other porphyrins, the UV-Vis absorption spectrum of TTPP is dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region.[5][8] These bands arise from π-π* electronic transitions within the macrocycle. The Soret band corresponds to the strong S₀ → S₂ transition, while the Q-bands are associated with the weaker S₀ → S₁ transition.[9]

Table 1: UV-Vis Absorption Data for this compound (H₂TTP)

| Band Type | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition |

|---|---|---|---|

| Soret (B) | ~420 nm[5] | > 300,000 M⁻¹cm⁻¹[10] | S₀ → S₂ |

| Q IV | ~515 nm[5] | ~18,900 M⁻¹cm⁻¹[10] | S₀ → S₁ (v=1) |

| Q III | ~550 nm[5] | Not specified | S₀ → S₁ (v=1) |

| Q II | ~590 nm[5] | Not specified | S₀ → S₁ (v=0) |

| Q I | ~650 nm[5] | Not specified | S₀ → S₁ (v=0) |

Note: Molar extinction coefficients are for the parent compound Tetraphenylporphyrin (TPP) and are representative. The exact peak positions and intensities can vary slightly depending on the solvent.[11]

Fluorescence Emission

Upon excitation into its absorption bands, TTPP relaxes to the first excited singlet state (S₁) and can then decay back to the ground state (S₀) via the emission of a photon. This process is known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy Q-bands and is characterized by two main emission peaks.

Table 2: Fluorescence Emission Data for TTPP and Related Porphyrins

| Parameter | Value | Notes |

|---|---|---|

| Emission Peak 1 | ~652 nm[7] | Corresponds to the Q(0,0) transition. |

| Emission Peak 2 | ~715 nm[10] | Corresponds to the Q(0,1) vibronic band. |

| Stokes Shift | ~2-10 nm | The energy difference between the lowest energy absorption (Q I) and highest energy emission peak. |

Note: Values are for structurally similar free-base porphyrins and are representative for TTPP. The solvent environment can influence peak positions.

Quantum Yields and Excited-State Lifetime

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf). For applications in photodynamic therapy, the singlet oxygen quantum yield (ΦΔ) is a critical parameter, representing the efficiency of generating cytotoxic singlet oxygen via energy transfer from the porphyrin's triplet state.

Table 3: Quantum Yields and Lifetime Data for TTPP and Analogs

| Parameter | Symbol | Value | Reference Compound/Condition |

|---|---|---|---|

| Fluorescence Quantum Yield | Φf | ~0.11 - 0.12[7][10] | TPP in toluene; TEtPP |

| Singlet Oxygen Quantum Yield | ΦΔ | ~0.81[7][12] | TEtPP |

| Triplet State Quantum Yield | ΦT | High (inferred from high ΦΔ) | - |

| Fluorescence Lifetime | τF | ~10-15 ns | Typical for free-base porphyrins[13] |

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures.

UV-Vis Absorption Spectroscopy

-

Objective : To measure the absorption spectrum and determine the wavelengths of maximum absorbance (λmax) and molar extinction coefficients (ε).

-

Methodology :

-

A stock solution of TTPP is prepared in a suitable spectroscopic-grade solvent (e.g., THF, Toluene, or Dichloromethane).

-

A series of dilutions are prepared from the stock solution.

-

The absorption spectra of the solvent (as a blank) and the TTPP solutions are recorded using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

The absorbance at the Soret band maximum (~420 nm) is plotted against concentration. According to the Beer-Lambert law, this should yield a straight line from which the molar extinction coefficient can be calculated.

-

Relative Fluorescence Quantum Yield (Φf) Measurement

-

Objective : To determine the fluorescence quantum yield of TTPP relative to a well-characterized standard.

-

Methodology (Comparative Method) :[14][15]

-

Standard Selection : Choose a standard with a known quantum yield whose absorption and emission spectra overlap with TTPP (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).[16]

-

Solution Preparation : Prepare a series of dilute solutions of both the TTPP sample and the standard in the same solvent (if possible) or solvents with similar refractive indices. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[14]

-

Data Acquisition :

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fully corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and detector settings for both sample and standard.

-

-

Data Analysis :

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φx) is calculated using the following equation:[14] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Grad is the gradient of the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy

-

Objective : To measure the fluorescence lifetime (τF) of the excited singlet state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC) :[17][18]

-

Instrumentation : A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.

-

Excitation : The TTPP sample is excited by the pulsed laser at a wavelength absorbed by the porphyrin (e.g., ~405 nm).

-

Detection : The system measures the time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal).

-

Histogram Formation : This process is repeated millions of times, and a histogram of the number of photons detected versus their arrival time is built up. This histogram represents the fluorescence decay profile.

-

Data Analysis : The resulting decay curve is fitted to an exponential function (or a sum of exponentials) after deconvolution with the instrument response function (IRF). The time constant of the fitted exponential decay corresponds to the fluorescence lifetime (τF).[17]

-

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the complex photophysical processes and experimental setups.

Caption: Jablonski diagram illustrating the key photophysical decay pathways for TTPP.

Caption: Experimental workflow for determining fluorescence quantum yield via the comparative method.

Caption: Simplified schematic of a Time-Correlated Single Photon Counting (TCSPC) experiment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetraphenylporphyrin, [TPP] [omlc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Time-resolved polarization measurements of porphyrin fluorescence in solution and in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.horiba.com [static.horiba.com]

- 15. iss.com [iss.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemistry.montana.edu [chemistry.montana.edu]

- 18. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Electronic Properties of 5,10,15,20-Tetrakis(p-tolyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10,15,20-Tetrakis(p-tolyl)porphyrin (H₂TTP) is a synthetic porphyrin that serves as a cornerstone in various scientific and biomedical research fields. Its unique electronic structure, characterized by a large π-conjugated system, gives rise to distinct photophysical and electrochemical properties. These characteristics make it a valuable molecule for applications ranging from photosensitizers in photodynamic therapy (PDT) to components in dye-sensitized solar cells.[1][2] This technical guide provides a comprehensive overview of the core electronic properties of H₂TTP, detailed experimental protocols for its characterization, and visual representations of key processes and workflows.

Core Electronic Properties

The electronic behavior of H₂TTP is governed by its extended π-electron system, which is characteristic of the porphyrin macrocycle. The tolyl groups at the meso positions introduce electronic and steric effects that modulate these properties.

Molecular Orbitals and Electronic Transitions

The key electronic transitions in H₂TTP, as with most porphyrins, are described by Gouterman's four-orbital model. This model considers the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). Electronic transitions between these orbitals give rise to the characteristic absorption spectrum of porphyrins, featuring an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region.

The HOMO-LUMO gap is a critical parameter that determines the energy of the lowest electronic transition and influences the molecule's reactivity and photophysical properties.

Quantitative Electronic Data

The following tables summarize the key quantitative electronic data for H₂TTP and its corresponding zinc complex, ZnTTP, which is often studied for its enhanced photophysical properties.

| Property | Value (H₂TTP) | Value (ZnTTP) | Solvent | Reference(s) |

| HOMO-LUMO Gap (Eg) | ~2.0 eV | ~2.0 eV | Dichloromethane | [3] |

Note: The HOMO-LUMO gap is often estimated from the onset of the lowest energy absorption band.

| Wavelength (λmax) | Molar Absorptivity (ε) (M-1cm-1) | Solvent | Reference(s) |

| ~418 nm | ~350,000 | Chloroform | [4] |

| ~514 nm | ~18,000 | Chloroform | [4] |

| ~549 nm | ~7,500 | Chloroform | [4] |

| ~592 nm | ~5,500 | Chloroform | [4] |

| ~648 nm | ~3,500 | Chloroform | [4] |

| Wavelength (λmax) | Solvent | Reference(s) |

| ~650 nm | Chloroform | [4] |

| ~715 nm | Chloroform | [4] |

Redox Potentials

| Redox Process | E1/2 (V) vs Ag/AgCl | Solvent | Supporting Electrolyte | Reference(s) |

| First Ring Oxidation | +0.91 | Dichloromethane | TBAP | [3] |

| Second Ring Oxidation | +1.21 | Dichloromethane | TBAP | [3] |

Disclaimer: The provided redox potentials are for the zinc complex of Tetrakis(p-tolyl)porphyrin (ZnTTP) and not the free-base H₂TTP. This data is included as a close reference due to the lack of available experimental values for H₂TTP in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on the electronic properties of H₂TTP.

Synthesis of this compound (H₂TTP)

A common method for the synthesis of H₂TTP is the Lindsey condensation, which involves the reaction of pyrrole with p-tolualdehyde.

-

Reactants: Pyrrole, p-tolualdehyde, a suitable solvent (e.g., propionic acid or dichloromethane), and a catalyst (e.g., BF₃·OEt₂ or trifluoroacetic acid).

-

Procedure:

-

A solution of p-tolualdehyde and pyrrole in the chosen solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The catalyst is added, and the reaction mixture is stirred at room temperature or refluxed for a specific duration.

-

After the reaction is complete, the mixture is neutralized and the solvent is removed.

-

The crude product is purified by column chromatography on silica gel or alumina to yield the pure H₂TTP as a purple solid.[5]

-

UV-Vis Absorption Spectroscopy

This technique is fundamental for characterizing the electronic transitions of H₂TTP.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of H₂TTP of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., chloroform, dichloromethane, or toluene).

-

From the stock solution, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the H₂TTP solution over a wavelength range of approximately 350-700 nm.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of H₂TTP from its first excited singlet state (S₁).

-

Instrumentation: A spectrofluorometer equipped with an excitation source, a sample holder, and an emission detector.

-

Sample Preparation:

-

Prepare a dilute solution of H₂TTP (typically in the micromolar or nanomolar concentration range to avoid inner filter effects and aggregation) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (ideally < 0.1).

-

-

Measurement:

-

Select an excitation wavelength corresponding to one of the absorption bands (often the Soret band for higher intensity or a Q band).

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 600-800 nm).

-

Identify the wavelengths of maximum fluorescence emission.

-

Cyclic Voltammetry

This electrochemical technique is used to determine the oxidation and reduction potentials of H₂TTP.

-

Instrumentation: A potentiostat with a three-electrode cell setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation:

-

Prepare a solution of H₂TTP (typically in the millimolar concentration range) in a suitable solvent (e.g., dichloromethane, acetonitrile, or DMF).

-

Add a supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP or tetrabutylammonium hexafluorophosphate - TBAPF₆) to the solution at a concentration of approximately 0.1 M to ensure conductivity.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Measurement:

-

Scan the potential of the working electrode over a defined range, first in the positive (oxidative) direction and then in the negative (reductive) direction, or vice versa.

-

Record the resulting current as a function of the applied potential.

-

From the cyclic voltammogram, determine the half-wave potentials (E₁/₂) for the reversible or quasi-reversible redox processes.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of H₂TTP's electronic properties.

Caption: Synthetic workflow for this compound (H₂TTP).

Caption: Experimental workflow for characterizing the electronic properties of H₂TTP.

Caption: Simplified Jablonski diagram for H₂TTP photophysical processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine - Journal of King Saud University - Science [jksus.org]

- 5. Electrochemical and spectroelectrochemical characterization of meso-tetra-alkyl porphyrins [inis.iaea.org]

An In-depth Technical Guide to the 1H NMR Spectrum of 5,10,15,20-Tetrakis(p-tolyl)porphyrin

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H2TTP). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize porphyrin chemistry. This document details the characteristic chemical shifts, provides an experimental protocol for spectral acquisition, and presents a visual representation of the proton signaling pathways.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by a high degree of symmetry, which simplifies the spectrum despite the molecule's complexity. The key proton signals are found in distinct regions, reflecting the unique electronic environment of the porphyrin macrocycle. The aromatic nature of the porphyrin ring induces a significant ring current effect, which strongly shields the inner N-H protons, shifting their resonance to a negative chemical shift value, and deshields the peripheral β-pyrrolic and tolyl protons.

The quantitative data for the 1H NMR spectrum of this compound, acquired in deuterated chloroform (CDCl3), is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| N-H (inner protons) | ~ -2.9 | Singlet (broad) | 2H |

| β-Pyrrolic | ~ 8.8 | Singlet | 8H |

| Ortho-tolyl | ~ 8.1 | Doublet | 8H |

| Meta-tolyl | ~ 7.5 | Doublet | 8H |

| Methyl (p-CH3) | ~ 2.7 | Singlet | 12H |

Experimental Protocols

The following is a detailed methodology for the acquisition of a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 4 mg of dry, purified this compound.

-

Dissolve the porphyrin sample in approximately 0.4 mL of deuterated chloroform (CDCl3) in a clean, dry vial. The resulting concentration will be around 0.016 M. It is crucial to avoid higher concentrations to prevent potential aggregation of the porphyrin molecules, which can lead to peak broadening in the NMR spectrum.[1]

-

Ensure the porphyrin is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

A high-field NMR spectrometer (e.g., 270 MHz or higher) is recommended to achieve good spectral resolution, particularly for resolving the coupling patterns of the tolyl protons.[1]

-

The spectrum should be acquired at room temperature.

-

A sufficient number of scans (e.g., 8 or more) should be acquired to ensure a good signal-to-noise ratio.[1]

-

The residual solvent peak of chloroform (CHCl3) at approximately 7.26 ppm can be used as an internal reference for calibrating the chemical shift scale.

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed using appropriate NMR software.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline corrections should be carefully performed to ensure accurate integration and peak picking.

-

Integrate all the resolved signals and normalize them to a known number of protons (e.g., the 12 protons of the four methyl groups).

Mandatory Visualization

The following diagram illustrates the logical relationships and assignments of the key proton signals in the 1H NMR spectrum of this compound.

Caption: 1H NMR signal assignments for this compound.

References

Unveiling the Electronic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 5,10,15,20-Tetrakis(p-tolyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H₂TTP). Porphyrins and their derivatives are of significant interest in diverse fields, including photodynamic therapy, catalysis, and materials science, owing to their unique electronic and photophysical properties. Understanding their characteristic UV-Vis absorption spectrum is fundamental to harnessing their potential. This document details the spectral features, presents quantitative data in a structured format, outlines a general experimental protocol for spectral acquisition, and illustrates the underlying electronic transitions.

Core Spectral Characteristics

The UV-Vis absorption spectrum of H₂TTP, like other porphyrins, is dominated by two main features: the intensely absorbing Soret band (or B band) in the near-UV region (around 400-420 nm) and a series of weaker absorptions in the visible region known as the Q-bands (typically between 500 and 700 nm).[1][2] The Soret band arises from a strong electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a₁u to e_g* transition. The Q-bands result from transitions to the same excited state but are vibrationally coupled, leading to multiple, less intense peaks.[2] The presence of four distinct Q-bands is characteristic of the free-base porphyrin's D₂h symmetry.

Quantitative Spectroscopic Data

The precise absorption maxima (λmax) and molar absorptivity (ε) of H₂TTP are influenced by the solvent. The following table summarizes representative data compiled from various sources.

| Solvent | Band | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | log ε |

| Dichloromethane (CH₂Cl₂) | Soret | 417 | 616,595 | 5.79 |

| Q IV | 513 | 38,019 | 4.58 | |

| Q III | 548 | 23,988 | 4.38 | |

| Q II | 590 | 19,953 | 4.30 | |

| Q I | 645 | 19,498 | 4.29 | |

| Chloroform (CHCl₃) | Soret | 420 | - | - |

| Q IV | 515 | - | - | |

| Q III | 550 | - | - | |

| Q II | 590 | - | - | |

| Q I | 650 | - | - | |

| Toluene | Soret | 419.25 | 443,000 | 5.65 |

Data compiled from multiple sources. Molar absorptivity for chloroform was not explicitly available in the reviewed literature. The values in dichloromethane are calculated from the provided log ε.[1][3][4]

Experimental Protocol for UV-Vis Spectral Acquisition

The following provides a generalized, yet detailed, methodology for obtaining the UV-Vis absorption spectrum of H₂TTP.

1. Materials and Reagents:

-

This compound (H₂TTP), purity ≥95%

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes with a 1 cm path length

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of H₂TTP (e.g., 1-2 mg) using an analytical balance.

-

Quantitatively transfer the weighed H₂TTP into a volumetric flask (e.g., 25 mL).

-

Add a small amount of the chosen spectroscopic grade solvent to dissolve the solid.

-

Once fully dissolved, fill the flask to the calibration mark with the same solvent. This creates a stock solution of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare working solutions of lower concentrations (e.g., 10⁻⁶ M). This is often necessary to ensure that the absorbance values, particularly for the intense Soret band, are within the linear range of the spectrophotometer (typically below 2.0).

-

For example, to prepare a 10⁻⁶ M solution from a 10⁻⁴ M stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

4. Spectrophotometer Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 350 nm to 750 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Rinse the sample cuvette with the working solution of H₂TTP before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Save and export the data for analysis.

5. Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Logical Relationship of Spectral Features

The following diagram illustrates the relationship between the molecular structure of H₂TTP and its characteristic UV-Vis absorption bands. The electronic transitions within the porphyrin macrocycle give rise to the distinct Soret and Q-bands.

This guide serves as a foundational resource for professionals working with this compound. The characteristic and sensitive nature of its UV-Vis absorption spectrum makes it a powerful tool for concentration determination, studying molecular interactions, and assessing the integrity of the porphyrin core in various applications.

References

An In-depth Technical Guide to the Characterization of 5,10,15,20-Tetrakis(p-tolyl)porphyrin

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H₂TTP), a synthetic porphyrin of significant interest in materials science and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a purple solid with a high melting point, reflecting its stable aromatic macrocyclic structure.[1] It is a versatile building block for more complex molecular architectures and serves as a valuable photosensitizer.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₄₈H₃₈N₄ | [4] |

| Molecular Weight | 670.86 g/mol | [4] |

| Appearance | Purple solid | [1] |

| Melting Point | > 300 °C | [1] |

| CAS Number | 14527-51-6 | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis

The most common and efficient method for synthesizing meso-substituted porphyrins like H₂TTP is the Lindsey synthesis. This two-step, one-flask method offers mild reaction conditions and improved yields compared to earlier methods.[6][7]

Experimental Protocol: Lindsey Synthesis of H₂TTP

This protocol is adapted from the established Lindsey methodology for the synthesis of meso-substituted porphyrins.[6]

-

Reaction Setup: A solution of p-tolualdehyde (10 mM) and pyrrole (10 mM) is prepared in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Condensation: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to the solution. The mixture is stirred at room temperature, allowing the condensation reaction to proceed, forming the porphyrinogen intermediate. The reaction progress can be monitored by observing the consumption of the reactants via thin-layer chromatography (TLC).

-

Oxidation: After the condensation is complete (typically after several hours), an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture. This oxidizes the porphyrinogen to the desired porphyrin, H₂TTP. The solution will turn a deep purple color.

-

Purification: The crude porphyrin is purified by column chromatography on silica gel or alumina. The column is typically eluted with a non-polar solvent system, such as a mixture of dichloromethane and hexanes. The main purple fraction containing H₂TTP is collected.

-

Crystallization: The purified H₂TTP is obtained as a crystalline solid by slow evaporation of the solvent or by recrystallization from a solvent mixture like dichloromethane/methanol.

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized H₂TTP.

UV-Visible Spectroscopy

The UV-Vis spectrum of H₂TTP in a neutral organic solvent like dichloromethane is characterized by an intense Soret band in the near-UV region and four weaker Q-bands in the visible region.[8]

| Band | Wavelength (nm) in CH₂Cl₂ | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Soret | ~419 | > 300,000 |

| Q(IV) | ~515 | ~18,000 |

| Q(III) | ~551 | ~8,000 |

| Q(II) | ~591 | ~5,000 |

| Q(I) | ~647 | ~3,000 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of H₂TTP is prepared in a UV-Vis transparent solvent (e.g., dichloromethane or chloroform) to an absorbance of approximately 1 at the Soret band maximum.

-

Instrumentation: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of 300-800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of H₂TTP. The highly aromatic nature of the porphyrin macrocycle results in a characteristic wide range of chemical shifts.[9]

¹H NMR (CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.85 | s | 8H | β-pyrrolic protons |

| 8.10 | d | 8H | ortho-phenyl protons |

| 7.55 | d | 8H | meta-phenyl protons |

| 2.69 | s | 12H | Methyl protons |

| -2.78 | s | 2H | Inner NH protons |

¹³C NMR (CDCl₃, 125 MHz): (Data for a similar porphyrin dication is used as a reference)[7]

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | ipso-phenyl carbons |

| ~138 | para-phenyl carbons |

| ~135 | ortho-phenyl carbons |

| ~131 | β-pyrrolic carbons |

| ~128 | meta-phenyl carbons |

| ~120 | meso-carbons |

| ~22 | Methyl carbons |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of H₂TTP is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10][11][12] The solution should be free of particulate matter.[12]

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the signals are analyzed to confirm the assigned structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the H₂TTP molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3320 | N-H stretch (pyrrole) |

| ~3020 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch (methyl) |

| ~1595 | Aromatic C=C stretch |

| ~965 | Pyrrole ring breathing |

| ~800 | C-H out-of-plane bend (phenyl) |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A KBr pellet is prepared by grinding a small amount of H₂TTP (1-2 mg) with spectroscopic grade KBr (100-200 mg).[13][14][15][16] The mixture is then pressed into a transparent disk using a hydraulic press.[14][16]

-

Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer.

-

Data Analysis: The characteristic absorption bands are assigned to their corresponding vibrational modes.

Fluorescence Spectroscopy

H₂TTP exhibits characteristic fluorescence emission, which is relevant for applications in photodynamic therapy and as fluorescent probes.[1]

| Parameter | Value |

| Excitation Maximum (λex) | ~420 nm (in CH₂Cl₂) |

| Emission Maxima (λem) | ~650 nm and ~715 nm (in CH₂Cl₂) |

| Fluorescence Quantum Yield (ΦF) | The fluorescence quantum yield of H₂TTP is expected to be in the range of 0.1-0.2, similar to other tetraphenylporphyrins. For instance, a closely related porphyrin, 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin, has a reported fluorescence quantum yield of 0.12 ± 0.04.[17] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: A very dilute solution of H₂TTP is prepared in a suitable solvent to avoid concentration quenching effects.

-

Instrumentation: The fluorescence excitation and emission spectra are recorded using a spectrofluorometer.[18]

-

Data Analysis: The excitation and emission maxima are determined. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

Physicochemical Characterization

Crystal Structure

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Monoclinic | P2₁/n | 9.3698(9) | 10.4687(9) | 22.1994(16) | 99.317(9) | 2148.8(3) | 2 |

| (Data for 5,10,15,20-tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)porphyrin as a representative example)[20] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice.

Thermal Stability

Porphyrins are known for their high thermal stability. Thermogravimetric analysis (TGA) of similar porphyrin compounds indicates that they are generally stable up to 400 °C.[21] The thermal decomposition of H₂TTP is expected to occur in a multi-step process, with the initial weight loss corresponding to the loss of peripheral groups, followed by the decomposition of the porphyrin macrocycle at higher temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small amount of H₂TTP (5-10 mg) is placed in a TGA sample pan.

-

Instrumentation: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample is monitored as a function of temperature.

-

Data Analysis: The onset of decomposition and the temperatures of maximum weight loss are determined from the TGA curve.

Applications in Drug Development: Photodynamic Therapy (PDT)

H₂TTP and its derivatives are promising photosensitizers for photodynamic therapy, a non-invasive cancer treatment.[1] Upon activation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen, which induce cell death in cancerous tissues.[22]

The ROS generated during PDT can trigger various cellular responses, leading to apoptosis (programmed cell death).[23] This process can involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[24][25][26] The exact signaling cascade can be dependent on the cell type and the intracellular localization of the photosensitizer.[23]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tetra-p-tolylporphyrin | CAS 14527-51-6 | PorphyChem [shop.porphychem.com]

- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 7. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.bu.edu [sites.bu.edu]

- 11. organomation.com [organomation.com]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. scienceijsar.com [scienceijsar.com]

- 14. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 15. shimadzu.com [shimadzu.com]

- 16. youtube.com [youtube.com]

- 17. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. www1.lasalle.edu [www1.lasalle.edu]

- 19. 5,10,15,20-Tetrakis(3,5-difluorophenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 5,10,15,20-Tetrakis(p-tolyl)porphyrin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5,10,15,20-Tetrakis(p-tolyl)porphyrin (TTP) in various organic solvents. Understanding the solubility of this synthetic porphyrin is critical for its application in diverse fields, including photodynamic therapy, catalysis, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing the dissolution of TTP.

Core Concepts in Porphyrin Solubility

The solubility of porphyrins, including TTP, is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The relatively nonpolar, aromatic macrocycle of TTP suggests good solubility in nonpolar organic solvents. The tolyl groups at the meso positions further enhance its lipophilicity. Key factors influencing the solubility of TTP include:

-

Solvent Polarity: A fundamental principle of solubility is "like dissolves like." TTP, being a largely nonpolar molecule, is expected to exhibit higher solubility in nonpolar and weakly polar organic solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Molecular Interactions: Specific interactions, such as π-π stacking between porphyrin rings and with aromatic solvents, can significantly influence solubility.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in selected organic solvents. This data is crucial for designing experiments, preparing solutions of known concentrations, and developing formulations.

| Organic Solvent | Chemical Formula | Solubility (mmol/L) | Solubility (mg/mL) | Temperature (°C) | Reference |

| Chloroform | CHCl₃ | 38 | 25.5 | 25 | [1][2] |

| Benzene | C₆H₆ | 15 | 10.1 | 25 | [1][2] |

| Dichloromethane | CH₂Cl₂ | Data not available | Data not available | - | |

| Toluene | C₇H₈ | Data not available | Data not available | - | |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available | - | |

| Acetone | C₃H₆O | Data not available | Data not available | - | |

| Methanol | CH₃OH | Very Low | Very Low | - |

Note: The solubility data for chloroform and benzene is based on a study of meso-tetraarylporphyrins. The exact values for this compound are reported in the cited literature. Data for other solvents is qualitative, indicating general solubility trends.

Experimental Protocol: Determination of Solubility by Isothermal Saturation and UV-Vis Spectrophotometry

The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid TTP to a series of vials.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be visibly saturated with undissolved solid remaining.

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove all undissolved particles. This step is critical to ensure that only the dissolved porphyrin is measured.

-

-

Concentration Determination by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of TTP in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the Soret band of TTP (typically around 418 nm).

-

Generate a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of TTP in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mmol/L or mg/mL).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps for determining porphyrin solubility.

Logical Relationship of Factors Influencing Solubility

The following diagram illustrates the logical relationship between the key factors that influence the solubility of this compound.

Caption: Factors that determine the solubility of TTP in organic solvents.

References

An In-depth Technical Guide to 5,10,15,20-Tetrakis(p-tolyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,10,15,20-Tetrakis(p-tolyl)porphyrin, a significant synthetic porphyrin. The document details its chemical and physical properties, provides a standardized synthesis protocol, outlines characterization methods, and explores its applications, with a particular focus on its role in photodynamic therapy and drug development.

Compound Identification and Properties

This compound, also known as 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin, is a synthetic porphyrin derivative that serves as a versatile building block in various scientific and technological fields.[1][2] Its unique electronic and photophysical properties make it a compound of interest in materials science and medicine.[1]

| Property | Value |

| CAS Number | 14527-51-6[1][3][4][5] |

| Molecular Formula | C₄₈H₃₈N₄[1][3] |

| Molecular Weight | 670.86 g/mol [1][3] |

| Appearance | Purple solid[1] |

| Melting Point | >300 °C[1][5] |

| Purity | ≥95-98% (as determined by HPLC)[1][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of pyrrole with p-tolualdehyde. The Adler-Longo method is a commonly employed procedure.

Experimental Protocol: Synthesis via Adler-Longo Method

This protocol is adapted from established literature procedures for the synthesis of meso-tetraarylporphyrins.[6]

Materials:

-

p-Tolualdehyde

-

Pyrrole

-

Propionic acid

-

Nitrobenzene

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser, a mixture of propionic acid and nitrobenzene is brought to reflux.

-

A solution of p-tolualdehyde in propionic acid is added dropwise to the refluxing mixture.

-

Simultaneously, a solution of freshly distilled pyrrole in nitrobenzene is added dropwise to the reaction mixture.

-

The mixture is refluxed for an additional hour.

-

After cooling to room temperature, the solvents are removed by distillation.

-

The crude product is washed with hot water and neutralized with an aqueous ammonia solution.

-

The resulting purple solid is collected by filtration and dried.

-

Purification is performed by silica gel column chromatography using a chloroform/methanol solvent system to yield the pure this compound.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

| Technique | Expected Observations |

| UV-Visible Spectroscopy | A strong Soret band around 419 nm and four weaker Q-bands in the 500-700 nm region.[6] |

| FT-IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching of the tolyl groups, and skeletal vibrations of the porphyrin core. The disappearance of the aldehyde C=O stretch from the starting material is a key indicator of reaction completion.[7][8] |

| ¹H NMR Spectroscopy | Resonances corresponding to the β-pyrrolic protons, the aromatic protons of the tolyl groups, the methyl protons of the tolyl groups, and the inner N-H protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 670.86.[6] |

Applications in Drug Development: Photodynamic Therapy

This compound and its derivatives are extensively investigated as photosensitizers in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[1][9]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of PDT relies on the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cellular damage and apoptosis in target tissues.[10][11]

-

Administration and Localization : The porphyrin-based photosensitizer is administered systemically or locally and preferentially accumulates in tumor tissues.

-

Photoactivation : The target tissue is irradiated with light of a specific wavelength, which is absorbed by the photosensitizer.

-

Energy Transfer and ROS Production : The absorbed light excites the photosensitizer to a short-lived singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage and Apoptosis : The generated singlet oxygen and other ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the photodynamic efficacy of this compound, an in vitro cytotoxicity assay, such as the MTT assay, is commonly performed.[12]

Objective: To determine the concentration-dependent cytotoxicity of the photosensitizer upon light activation in a cancer cell line.

Materials:

-

Cancer cell line (e.g., human lymphoma cancer cells)[12]

-

Complete cell culture medium (e.g., RPMI) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Light source with the appropriate wavelength for photosensitizer activation

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Photosensitizer Incubation: Treat the cells with varying concentrations of this compound diluted in a complete medium. Include control wells with no photosensitizer. Incubate for a specific period to allow for cellular uptake.

-

Light Irradiation: Wash the cells with PBS to remove any extracellular photosensitizer. Add fresh medium and expose the plate to a light source at a specific dose. Keep a set of plates in the dark as a control for dark toxicity.

-

Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are killed).

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. tetra-p-tolylporphyrin | CAS 14527-51-6 | PorphyChem [shop.porphychem.com]

- 5. This compound [chembk.com]

- 6. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Systemic Effects of Photoactivated 5,10,15,20-tetrakis(N-methylpyridinium-3-yl) Porphyrin on Healthy Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 5,10,15,20-Tetrakis(p-tolyl)porphyrin

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of 5,10,15,20-Tetrakis(p-tolyl)porphyrin, a significant compound in various research and development fields, particularly in materials science and medicine. This document is intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as TTP, is a synthetic porphyrin that is notable for its unique electronic and photophysical properties.[1] These characteristics make it a valuable component in the development of dye-sensitized solar cells and as a catalyst in organic reactions.[1]

| Property | Value | Reference |

| Molecular Formula | C48H38N4 | [2][3][4][5][6][7] |

| Molecular Weight | 670.86 g/mol | [2][3][4][7] |

| Appearance | Purple solid | [2][6] |

| Melting Point | >300 °C | [2] |

| CAS Number | 14527-51-6 | [3][5][6][7] |

Experimental Protocols

The synthesis and characterization of this compound involve established organic chemistry techniques. Below are detailed methodologies for its preparation and analysis.

Synthesis of this compound

A common method for synthesizing tetraphenylporphyrins and their derivatives is the Lindsey synthesis. This procedure has been adapted for the creation of this compound.

Materials:

-

p-Tolualdehyde

-

Pyrrole

-

Propionic acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF3·OEt2)

-

2,3,5,6-Tetrachloro-1,4-benzoquinone (DDQ) or Chloranil

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-tolualdehyde and freshly distilled pyrrole in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid or boron trifluoride etherate, to the solution. The reaction mixture is then stirred at room temperature.

-

Oxidation: After a set reaction time, an oxidizing agent like DDQ or chloranil is added to the mixture to promote the formation of the porphyrin ring. The solution will typically turn a deep purple color.

-

Purification: The crude product is purified using column chromatography on silica gel, typically with a solvent system like dichloromethane/hexane. The purple fraction containing the desired porphyrin is collected.

-

Crystallization: The purified porphyrin is then recrystallized from a solvent mixture such as dichloromethane/methanol to yield purple crystals.

Characterization Techniques

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound is a key identifier. In a neutral solvent like dichloromethane, it exhibits a strong Soret band around 418-420 nm and four weaker Q-bands in the 500-700 nm region.[5]

¹H NMR Spectroscopy: Proton NMR spectroscopy is used to confirm the structure of the porphyrin. The spectrum will show characteristic signals for the pyrrolic protons, the protons of the p-tolyl groups, and the internal N-H protons.

Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight of the compound. The expected molecular ion peak corresponding to the molecular weight of 670.86 would be observed.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Application in Photodynamic Therapy: A Generalized Signaling Pathway

This compound and similar porphyrins are investigated for their potential in photodynamic therapy (PDT). PDT is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells.

Upon activation by light of a specific wavelength, the photosensitizer (in this case, the porphyrin) transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are cytotoxic and induce cell death through apoptosis or necrosis.

The diagram below illustrates the generalized mechanism of action for a porphyrin-based photosensitizer in photodynamic therapy.